N-(4-amino-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
CAS No.: 868226-28-2
Cat. No.: VC4136777
Molecular Formula: C19H19N5O5S
Molecular Weight: 429.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868226-28-2 |
|---|---|
| Molecular Formula | C19H19N5O5S |
| Molecular Weight | 429.45 |
| IUPAC Name | N-[4-amino-2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C19H19N5O5S/c1-2-28-12-7-5-11(6-8-12)21-14(25)10-30-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-9-29-13/h3-9H,2,10H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27) |
| Standard InChI Key | WITVLGHYSFZWMS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Introduction
Chemical Identity and Molecular Properties
Molecular Composition and Structural Features
N-(4-amino-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide (CAS No. 868226-28-2) is classified as a pyrimidine derivative with the molecular formula C₁₉H₁₉N₅O₅S and a molecular weight of 429.45 g/mol. Its structure integrates a pyrimidine ring substituted with amino, thioether, and carboxamide groups, along with a furan-2-carboxamide moiety (Figure 1). The 4-ethoxyphenyl group attached via a thioether linkage contributes to its hydrophobic character, while the furan ring enhances electronic conjugation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₅S |
| Molecular Weight | 429.45 g/mol |
| CAS Registry Number | 868226-28-2 |
| Heavy Atoms | 30 |
| Rotatable Bonds | 7 |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 8 |
The compound’s solubility profile is influenced by its polar functional groups, with moderate solubility in dimethyl sulfoxide (DMSO) and limited aqueous solubility.
Synthesis and Reaction Optimization
Multi-Step Synthetic Pathways
The synthesis of N-(4-amino-2-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide involves sequential reactions to assemble its heterocyclic core and substituents. Key steps include:
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Pyrimidine Ring Formation: Cyclization of thiourea derivatives with β-keto esters under acidic conditions.
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Thioether Linkage Introduction: Nucleophilic substitution between a mercaptopyrimidine intermediate and a halogenated acetylated 4-ethoxyphenylamine.
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Furan Carboxamide Coupling: Amide bond formation using furan-2-carbonyl chloride under Schotten-Baumann conditions.
Table 2: Representative Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Thiourea, β-keto ester, HCl/EtOH | 65% |
| 2 | Nucleophilic Substitution | 2-Chloroacetyl-4-ethoxyaniline, K₂CO₃, DMF | 78% |
| 3 | Amide Coupling | Furan-2-carbonyl chloride, NaOH, THF | 82% |
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
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Temperature Control: Maintaining 0–5°C during acyl chloride formation prevents side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
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Catalysis: Triethylamine facilitates amide bond formation by scavenging HCl.
Structural Analysis and Computational Modeling
Spectroscopic Characterization
¹H NMR Analysis:
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Pyrimidine ring protons resonate at δ 6.8–7.2 ppm (aromatic).
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The ethoxy group (-OCH₂CH₃) shows a triplet at δ 1.3 ppm (CH₃) and a quartet at δ 3.9 ppm (CH₂).
FT-IR Data:
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Strong absorption at 1680 cm⁻¹ (C=O stretch of carboxamide).
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Peaks at 1240 cm⁻¹ (C-N stretch) and 680 cm⁻¹ (C-S stretch).
Computational Insights
Density functional theory (DFT) calculations predict a planar pyrimidine ring with dihedral angles of 15° between the furan and pyrimidine planes. The thioether linkage adopts a gauche conformation, minimizing steric hindrance.
| Target | Assay Type | Result (IC₅₀/EC₅₀) |
|---|---|---|
| Tyrosine Kinase | Enzymatic | 2.4 μM |
| DHFR | Enzymatic | 5.1 μM |
| MCF-7 Cell Viability | MTT Assay | 8.7 μM |
Future Research Directions
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ADMET Profiling: Evaluate pharmacokinetic properties, including bioavailability and metabolic stability.
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In Vivo Efficacy: Test antitumor activity in xenograft models.
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Structural Analog Synthesis: Explore modifications to the ethoxyphenyl or furan moieties to enhance potency.
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